molecular formula C17H16N4O5 B2723454 (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide CAS No. 330673-49-9

(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide

Cat. No. B2723454
CAS RN: 330673-49-9
M. Wt: 356.338
InChI Key: SPBOQPIZEPLRGT-VCHYOVAHSA-N
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Description

This compound is a derivative of benzohydrazide, which is a type of organic compound. It has a benzene ring, which is a cyclic structure of six carbon atoms, and a hydrazide group, which is a type of functional group characterized by the formula -CONHNH2 . The “E” in the name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog priority rules .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring, an isopropyl group attached to the benzene ring, and a hydrazide group. The “E” configuration indicates that the two highest-priority groups on either side of the double bond are on opposite sides .


Chemical Reactions Analysis

Benzohydrazides can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrazones upon reaction with ketones or aldehydes, and undergo oxidation to form azo compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the isopropyl group, the nitro groups, and the hydrazide group .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

Compounds with structural similarities to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide have been synthesized and characterized to understand their molecular structure and spectroscopic properties. For instance, the study by Karrouchi et al. (2021) focused on the synthesis and characterization of a related compound, exploring its structural details through spectroscopic methods. This research could provide foundational knowledge necessary for understanding the chemical behavior and potential applications of similar compounds in material science and molecular engineering (Karrouchi et al., 2021).

Antimicrobial and QSAR Studies

Research on benzylidene hydrazides has shown that these compounds exhibit antimicrobial properties. A study by Kumar et al. (2011) demonstrated the synthesis and in vitro antimicrobial activity of a series of benzylidene hydrazides, highlighting the importance of structural features for their biological activity. This suggests that (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide could potentially be explored for its antimicrobial properties, contributing to pharmaceutical research and the development of new antimicrobial agents (Kumar et al., 2011).

Larvicidal Activity

Compounds structurally related to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide have been evaluated for their larvicidal activity against certain mosquito species, indicating potential applications in vector control and public health. The research by N. P et al. (2021) on novel arylhydrazones demonstrates this potential application, suggesting that exploring the larvicidal activity of similar compounds could be beneficial for controlling mosquito-borne diseases (N. P et al., 2021).

Corrosion Inhibition

Another potential application of related compounds is in corrosion inhibition. Al-amiery et al. (2013) synthesized a novel hydrazinecarbothioamide and demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research suggests that (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide could also be studied for its corrosion inhibitory properties, potentially contributing to the development of new materials with enhanced corrosion resistance (Al-amiery et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a ligand in coordination chemistry, it would likely bind to a metal ion through its nitrogen atoms .

Safety and Hazards

As with any chemical compound, handling “(E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide” would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For instance, if it exhibits interesting optical properties, it could be studied for use in optoelectronic devices .

properties

IUPAC Name

3,5-dinitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20(23)24)9-16(8-14)21(25)26/h3-11H,1-2H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBOQPIZEPLRGT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide

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